Superior Aldose Reductase Inhibition vs. Closest Structural Analog
In a direct head-to-head study on sheep kidney aldose reductase (AR), 2,5-Dichlorothiophene-3-sulfonamide demonstrated the highest inhibitory potency among the sulfonamides tested. It exhibited a Ki of 25.72 ± 6.45 µM, which is approximately 2.9-fold more potent than the weakest inhibitor in the series (Ki of 73.56 ± 17.49 µM) [1]. Crucially, it acts via a non-competitive mechanism, whereas 5-chlorothiophene-2-sulfonamide, a close structural analog, acts competitively, indicating a distinct binding mode [1].
| Evidence Dimension | Aldose Reductase Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | 25.72 ± 6.45 µM |
| Comparator Or Baseline | Weakest inhibitor in series: 73.56 ± 17.49 µM; 5-chlorothiophene-2-sulfonamide (competitive mechanism) |
| Quantified Difference | ~2.9-fold lower Ki (more potent) |
| Conditions | Sheep kidney aldose reductase; purified enzyme assay |
Why This Matters
This demonstrates both superior potency and a unique non-competitive mechanism, justifying its selection over generic or less potent thiophene sulfonamides for diabetes-related target validation.
- [1] Demir Y, et al. Some sulfonamides as aldose reductase inhibitors: therapeutic approach in diabetes. Arch Physiol Biochem. 2022 Aug;128(4):979-984. doi: 10.1080/13813455.2020.1742166. PMID: 32202954. View Source
